Di-tert-butyl peroxyhexahydroterephthalate
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Overview
Description
Di-tert-butyl peroxyhexahydroterephthalate is an organic peroxide compound with the molecular formula C16H28O6. It is known for its stability and is often used as a radical initiator in various chemical reactions. The compound is also referred to as Cyclohexane-1,4-bis(peroxycarboxylic acid)di-tert-butyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl peroxyhexahydroterephthalate can be synthesized through the reaction of hexahydroterephthalic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and subjected to specific conditions to optimize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl peroxyhexahydroterephthalate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, carboxylic acids, and alkylborane reagents. The reactions often require catalysts such as copper(II) acetate and specific conditions like elevated temperatures and controlled atmospheres .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the compound can form N-alkylated anilines, β-ketoenamides, and aryl thioamides .
Scientific Research Applications
Di-tert-butyl peroxyhexahydroterephthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions and as an oxidizing agent in various organic synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its role in oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl peroxyhexahydroterephthalate involves the homolysis of the peroxide bond at elevated temperatures, leading to the formation of free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator.
Di-tert-butyl peroxyisophthalate: Similar in structure and used in similar applications.
Uniqueness
Di-tert-butyl peroxyhexahydroterephthalate is unique due to its specific structure, which provides stability and makes it suitable for use in high-temperature reactions. Its ability to act as both an oxidizing agent and a radical initiator sets it apart from other similar compounds .
Properties
CAS No. |
43039-86-7 |
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Molecular Formula |
C16H26O6 |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
ditert-butyl 7,8-dioxabicyclo[4.2.0]octane-1,4-dicarboxylate |
InChI |
InChI=1S/C16H26O6/c1-14(2,3)19-12(17)10-7-8-16(11(9-10)21-22-16)13(18)20-15(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
YCWQBZCTYWZZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC2(C(C1)OO2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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